molecular formula C11H12BrN3O4S B2619757 ethyl 2-(2-imino-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 1351612-15-1

ethyl 2-(2-imino-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No.: B2619757
CAS No.: 1351612-15-1
M. Wt: 362.2
InChI Key: QABNXCXXAASBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-imino-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (CAS 1351612-15-1) is a benzo[d]thiazole derivative supplied as a solid with a molecular formula of C11H12BrN3O4S and a molecular weight of 362.20 g/mol . As a member of the benzothiazole family, this compound presents a compelling scaffold for medicinal chemistry and pharmaceutical research, particularly due to the presence of the nitro group which can influence electronic properties and serve as a handle for further chemical modification. While specific studies on this exact molecule are not readily available, its structural core is shared with a class of compounds known for a wide spectrum of biological activities. Research on analogous benzothiazole and benzimidazole compounds, such as the actoprotector drug Bemethyl, has demonstrated significant potential in enhancing physical performance and stability under hypoxic conditions . These related molecules have been investigated for their antioxidant, antimutagenic, and antihypoxant properties, suggesting a potential research pathway for this nitro-substituted analogue in similar exploratory studies . The mechanism of action for benzothiazole derivatives is often multifaceted, potentially involving alterations in protein synthesis, glucose metabolism, and antioxidant activity . Researchers may find value in this specific chemical for developing novel bioactive molecules, studying structure-activity relationships (SAR) within the benzothiazole series, or as a key synthetic intermediate for further chemical synthesis. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(2-imino-6-nitro-1,3-benzothiazol-3-yl)acetate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S.BrH/c1-2-18-10(15)6-13-8-4-3-7(14(16)17)5-9(8)19-11(13)12;/h3-5,12H,2,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABNXCXXAASBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-imino-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves multiple steps. One common method starts with the nitration of benzo[d]thiazole to introduce the nitro group. This is followed by the introduction of the imino group through a reaction with an appropriate amine. The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group at position 6 of the benzothiazole ring acts as a strong electron-withdrawing group, directing electrophilic attacks to specific positions. For example:

  • Aromatic substitution : The nitro group’s meta-directing nature may facilitate substitution at position 5 or 7 of the benzothiazole ring under acidic or basic conditions .

  • Halogenation : Similar nitro-substituted benzothiazoles undergo halogenation in the presence of Lewis acids (e.g., FeCl₃) .

Reduction of the Nitro Group

The nitro group (-NO₂) is reducible to an amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C) or via stannous chloride (SnCl₂) in acidic media . For example:

-NO2SnCl2/HCl-NH2\text{-NO}_2 \xrightarrow{\text{SnCl}_2/\text{HCl}} \text{-NH}_2

This reaction is critical in synthesizing bioactive intermediates, as seen in the reduction of nitrobenzyl derivatives during anagrelide synthesis .

Ester Hydrolysis

The ethyl ester moiety can undergo hydrolysis to yield the corresponding carboxylic acid:

  • Acidic conditions : Produces the free acid and ethanol.

  • Basic conditions : Forms the carboxylate salt (e.g., with NaOH) .

-COOEtH2O/H+or OH-COOH\text{-COOEt} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{-COOH}

This reaction is utilized in prodrug activation or further functionalization .

Imino Group Reactivity

The 2-imino group in the thiazole ring participates in:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-substituted derivatives .

  • Condensation : Forms Schiff bases with aldehydes or ketones, as observed in hydrazide syntheses .

Salt-Specific Behavior

The hydrobromide counterion influences solubility and reactivity:

  • Solubility : Enhanced in polar solvents (e.g., water, ethanol) compared to the free base .

  • Deprotonation : In basic media, the imino group is deprotonated, altering nucleophilicity and reaction pathways .

Heterocyclic Ring Transformations

The benzothiazole core may undergo:

  • Ring-opening reactions : Under strong nucleophiles (e.g., hydrazine), leading to linear thioamide derivatives .

  • Ring-expansion : With cyclic amines (e.g., tetrahydroazepine) to form fused heterocycles .

Comparative Reactivity of Analogous Compounds

Reaction TypeExample CompoundConditionsProductSource
Nitro reduction5,6-Dichloro-3-nitroquinazolineSnCl₂/HCl, 50°C3-Aminoquinazoline
Ester hydrolysisEthyl 2-(benzothiazol-2-yloxy)acetateNaOH/EtOH, reflux2-(Benzothiazol-2-yloxy)acetic acid
Imino alkylationN-(4-Aryl-thiazol-2-yl)hydrazine derivativesα-Bromoacetophenone, K₂CO₃, DMAcAlkylated thiazole derivatives

Limitations and Inferences

While direct experimental data for ethyl 2-(2-imino-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide are absent, its reactivity is inferred from:

  • Benzothiazole analogs with nitro or imino groups .

  • General heterocyclic chemistry principles , such as nitro group reduction and ester hydrolysis .

Further experimental validation is required to confirm reaction specifics, including regioselectivity and yields.

Scientific Research Applications

Biochemistry and Cell Biology

Ethyl 2-(2-imino-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has been utilized in biochemistry for the development of fluorescent probes that enable cellular imaging. These probes selectively bind to nucleic acids, allowing researchers to visualize cellular processes through:

  • Fluorescent Derivative Synthesis: Modifications introduce fluorescent moieties.
  • Cellular Imaging Techniques: Incubation with fluorescent probes followed by observation using confocal or fluorescence microscopy.

The compound's derivatives have been shown to exhibit significant antimicrobial properties, making them candidates for further research into their efficacy against various pathogens .

Materials Science

In materials science, this compound has potential applications as an emitter material in organic light-emitting diodes (OLEDs). Its derivatives demonstrate efficient electroluminescence, which is crucial for the development of thin-film devices that emit light when an electric current is applied. The incorporation of this compound into OLED structures can enhance device performance .

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in medicinal chemistry, particularly for developing antimicrobial and anticancer agents. Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Activity: Compounds derived from this compound have shown efficacy against various bacterial and fungal strains.
  • Anticancer Properties: Studies have highlighted the potential of thiazole derivatives in targeting cancer cells, with ongoing research into their mechanisms of action .

Mechanism of Action

The mechanism of action of ethyl 2-(2-imino-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imino group can form hydrogen bonds with target proteins, influencing their function and activity.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound is compared to analogs with substituents at the 6-position of the benzothiazole ring (Table 1). Key differences include:

Compound Name 6-Position Substituent Key Properties/Applications Synthesis Method (Yield) References
Ethyl 2-(2-imino-6-nitrobenzo[d]thiazol-3-yl)acetate hydrobromide -NO₂ Electron-withdrawing; potential bioactivity Multi-component reaction (good yields)
Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3-yl)acetate hydrobromide -OCH₃ Electron-donating; higher lipophilicity Alkylation with methyl bromoacetate
Methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3-yl)acetate hydrobromide -SO₂CH₃ Bulky electron-withdrawing; radiopharmaceutical use Substitution with methylsulfonyl group
Ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3-yl)acetate hydrobromide -CH(CH₃)₂ Hydrophobic; potential CNS activity Alkylation with isopropyl bromide
Methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3-yl)acetate hydrobromide -Cl Moderate electron-withdrawing; antimicrobial Halogenation with Cl⁻

Table 1. Structural and functional comparison of benzothiazole derivatives.

Physicochemical Properties

  • Solubility : The nitro substituent enhances polarity, likely improving aqueous solubility compared to isopropyl or methylthio analogs. Methoxy and methylsulfonyl groups balance polarity and lipophilicity .
  • Melting Points : Nitro derivatives typically exhibit higher melting points (>200°C) due to strong intermolecular interactions, whereas methoxy and methylthio analogs are often oils or low-melting solids .

Biological Activity

Ethyl 2-(2-imino-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. Characterized by a complex structure that includes an imino group, a nitro group, and a thiazole ring, this compound exhibits significant potential for various therapeutic applications. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The molecular formula of this compound is C12H12BrN3O3S. The unique structural features include:

  • Imino Group : Enables nucleophilic addition reactions.
  • Nitro Group : Often enhances biological activity through redox reactions.
  • Thiazole Ring : Contributes to the compound's aromaticity and potential electrophilic substitution reactions.

These functional groups play a crucial role in the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to this compound often exhibit significant antimicrobial properties. For example, derivatives of thiazole are well-documented for their antibacterial and antifungal activities. The nitro group enhances biological activity by participating in redox reactions within biological systems, potentially leading to increased efficacy against various pathogens .

Anti-inflammatory Effects

A study on related compounds has demonstrated anti-inflammatory and analgesic potentials. In particular, molecular docking studies have shown that these compounds can bind effectively to cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs. For instance, one derivative exhibited IC50 values of 314 μg/mL for COX-1 and 130 μg/mL for COX-2, indicating promising anti-inflammatory activity .

Case Studies

  • Antimicrobial Activity : In vitro studies have shown that derivatives of this compound were tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined, showcasing effective antibacterial activity comparable to standard antibiotics .
  • Analgesic Activity : In a carrageenan-induced edema model, compounds related to this compound showed significant reductions in edema at various doses (e.g., 40.58% reduction at 30 mg/kg) after administration .

Summary of Biological Activities

Activity Type Mechanism Key Findings
AntimicrobialRedox reactions involving nitro groupEffective against Gram-positive and Gram-negative bacteria (MICs < 100 μg/mL) .
Anti-inflammatoryInhibition of COX enzymesIC50 values of 130 μg/mL for COX-2; significant edema reduction in animal models .
AnalgesicModulation of pain pathwaysSignificant latency times observed in pain response tests .

Q & A

Q. What synthetic methodologies are effective for preparing ethyl 2-(2-imino-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide?

A three-component reaction involving benzothiazole derivatives, ethyl bromocyanoacetate, and nitro-substituted indoles under reflux in acetone (5–7 hours) yields the target compound. Optimization studies suggest using equimolar ratios of reactants and avoiding catalysts to achieve >70% yield. Characterization via 1H^1H/13C^{13}C NMR and IR spectroscopy confirms the imino and nitro functional groups, while elemental analysis validates purity .

Q. How can spectroscopic techniques validate the structure of this compound?

Key diagnostic signals include:

  • 1H^1H NMR: A singlet at δ 4.2–4.4 ppm (ethyl acetate –OCH2_2CH3_3), a broad peak at δ 10.5–11.0 ppm (imino NH), and aromatic protons at δ 7.5–8.5 ppm (nitro-substituted benzothiazole) .
  • IR: Stretching vibrations at 1680–1700 cm1^{-1} (C=O of acetate), 1540–1560 cm1^{-1} (C=N imino), and 1340–1360 cm1^{-1} (NO2_2) .
  • HRMS: Molecular ion peak matching the exact mass (e.g., m/z 377.9885 for C12_{12}H12_{12}BrN3_3O4_4S) .

Q. What solvent systems optimize the compound’s stability during synthesis?

Polar aprotic solvents (e.g., acetone or ethyl acetate) enhance reaction efficiency by stabilizing intermediates. Avoid protic solvents like ethanol, which may hydrolyze the imino group. Post-synthesis, store the hydrobromide salt at -20°C in anhydrous conditions to prevent decomposition .

Advanced Research Questions

Q. How to address discrepancies between experimental and computational 1H^1H1H NMR chemical shifts?

Discrepancies often arise from conformational flexibility or crystal packing effects. Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model the compound’s lowest-energy conformation. Compare computed shifts with experimental data, adjusting for solvent effects (e.g., using the PCM model). X-ray crystallography can resolve ambiguities by providing definitive bond lengths and angles .

Q. What strategies resolve low crystallinity in X-ray diffraction studies?

Co-crystallization with iodine or using slow evaporation in a 1:1 chloroform/methanol mixture improves crystal quality. For recalcitrant compounds, employ synchrotron radiation to enhance diffraction resolution. Refinement with SHELXL (v.2018/3) allows precise modeling of hydrobromide counterions and hydrogen-bonding networks .

Q. How to predict biological activity using computational tools?

Molecular docking (AutoDock Vina) against targets like urate transporter 1 (URAT1) can identify binding affinities. Pharmacophore modeling reveals critical interactions (e.g., hydrogen bonding with the nitro group). Validate predictions with in vitro assays measuring IC50_{50} values for urate uptake inhibition .

Q. What analytical methods differentiate the hydrobromide salt from freebase impurities?

Ion chromatography (IC) with suppressed conductivity detection quantifies bromide ions (retention time ~4.2 min). Thermogravimetric analysis (TGA) shows a 5–7% mass loss at 200–250°C, corresponding to hydrobromide decomposition. 81^{81}Br solid-state NMR provides isotopic confirmation .

Q. How to assess electronic properties for structure-activity relationships?

Time-dependent DFT (TD-DFT) calculates frontier molecular orbitals (HOMO-LUMO gap) to predict redox behavior. Solvatochromic shifts in UV-Vis spectra (λmax_{\text{max}} 320–340 nm) correlate with solvent polarity, indicating charge-transfer transitions involving the nitro and imino groups .

Methodological Considerations Table

Challenge Solution References
Low synthetic yieldOptimize stoichiometry (1:1.2 benzothiazole:ethyl bromocyanoacetate)
Ambiguous NMR assignmentsUse 1H^1H-15N^{15}N HMBC to trace imino proton coupling
Hydrobromide hygroscopicityLyophilize under high vacuum (0.1 mBar) with P2_2O5_5 desiccant
Biological activity screeningUse HEK293 cells transfected with URAT1 for functional assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.